molecular formula C16H25IN2O2S B11109861 N'-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11109861
M. Wt: 436.4 g/mol
InChI Key: FXHLWLAORQAGIF-NBVRZTHBSA-N
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Description

N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide is an organic compound characterized by the presence of an iodine atom on a phenyl ring, a sulfonohydrazide group, and a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation of 2-iodobenzaldehyde with nonane-1-sulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the sulfonohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfonohydrazide group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonamides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonohydrazide group makes it a candidate for enzyme inhibition studies, particularly in the development of anti-cancer or anti-inflammatory agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonohydrazide group can form strong interactions with biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions not possible with other halogens

By understanding the properties and applications of N’-[(E)-(2-iodophenyl)methylidene]nonane-1-sulfonohydrazide, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C16H25IN2O2S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25IN2O2S/c1-2-3-4-5-6-7-10-13-22(20,21)19-18-14-15-11-8-9-12-16(15)17/h8-9,11-12,14,19H,2-7,10,13H2,1H3/b18-14+

InChI Key

FXHLWLAORQAGIF-NBVRZTHBSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1I

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1I

Origin of Product

United States

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